2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester
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Overview
Description
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester is a complex organic compound with the molecular formula C36H35Cl3O9Si . This compound is characterized by the presence of a phenylsilylidyne group and three o-chlorophenyl acetic acid moieties, each esterified with triethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester typically involves the reaction of phenylsilylidyne with 2-(o-chlorophenyl)acetic acid under specific conditions. The esterification process is carried out using triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester involves its interaction with specific molecular targets. The phenylsilylidyne group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester: Similar structure but with methoxy groups instead of chloro groups.
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-bromophenyl)acetic acid) triethyl ester: Similar structure but with bromo groups instead of chloro groups.
Uniqueness
The presence of chloro groups in 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. This makes it distinct from its methoxy and bromo analogs.
Properties
CAS No. |
85905-74-4 |
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Molecular Formula |
C36H35Cl3O9Si |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
ethyl 2-[bis[1-(2-chlorophenyl)-2-ethoxy-2-oxoethoxy]-phenylsilyl]oxy-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C36H35Cl3O9Si/c1-4-43-34(40)31(25-18-10-13-21-28(25)37)46-49(24-16-8-7-9-17-24,47-32(35(41)44-5-2)26-19-11-14-22-29(26)38)48-33(36(42)45-6-3)27-20-12-15-23-30(27)39/h7-23,31-33H,4-6H2,1-3H3 |
InChI Key |
VUPHRJJWEJHUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O[Si](C2=CC=CC=C2)(OC(C3=CC=CC=C3Cl)C(=O)OCC)OC(C4=CC=CC=C4Cl)C(=O)OCC |
Origin of Product |
United States |
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